3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine 3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine Triacanthine is a member of 6-aminopurines.
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine is a natural product found in Gleditsia triacanthos and Sphaerophysa salsula with data available.
Brand Name: Vulcanchem
CAS No.: 10091-84-6
VCID: VC21194938
InChI: InChI=1S/C10H13N5/c1-7(2)3-4-15-6-14-9(11)8-10(15)13-5-12-8/h3,5-6,11H,4H2,1-2H3,(H,12,13)
SMILES: CC(=CCN1C=NC(=N)C2=C1N=CN2)C
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol

3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

CAS No.: 10091-84-6

Cat. No.: VC21194938

Molecular Formula: C10H13N5

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine - 10091-84-6

Specification

Description Triacanthine is a member of 6-aminopurines.
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine is a natural product found in Gleditsia triacanthos and Sphaerophysa salsula with data available.
CAS No. 10091-84-6
Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
IUPAC Name 3-(3-methylbut-2-enyl)-7H-purin-6-imine
Standard InChI InChI=1S/C10H13N5/c1-7(2)3-4-15-6-14-9(11)8-10(15)13-5-12-8/h3,5-6,11H,4H2,1-2H3,(H,12,13)
Standard InChI Key DEAOYWWBDXWSOD-UHFFFAOYSA-N
Isomeric SMILES CC(=CCN1C=NC(=C2C1=NC=N2)N)C
SMILES CC(=CCN1C=NC(=N)C2=C1N=CN2)C
Canonical SMILES CC(=CCN1C=NC(=N)C2=C1N=CN2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator